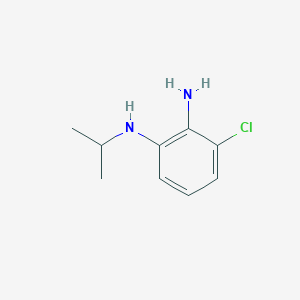
3-Chloro-N1-isopropylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N1-isopropylbenzene-1,2-diamine is an organic compound with the molecular formula C9H13ClN2. It is a derivative of benzene, featuring a chloro group at the third position and an isopropyl group attached to one of the nitrogen atoms in the benzene-1,2-diamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N1-isopropylbenzene-1,2-diamine typically involves multiple steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to form benzene-1,2-diamine.
Chlorination: Benzene-1,2-diamine is chlorinated at the third position to form 3-chlorobenzene-1,2-diamine.
Alkylation: The final step involves the alkylation of 3-chlorobenzene-1,2-diamine with isopropyl halide to form this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N1-isopropylbenzene-1,2-diamine undergoes several types of chemical reactions:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The amine groups can undergo oxidation to form nitroso or nitro derivatives, and reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines
Scientific Research Applications
3-Chloro-N1-isopropylbenzene-1,2-diamine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 3-Chloro-N1-isopropylbenzene-1,2-diamine involves its interaction with various molecular targets:
Electrophilic Aromatic Substitution: The chloro group can be substituted by electrophiles, forming a positively charged intermediate.
Nucleophilic Addition: The amine groups can participate in nucleophilic addition reactions, forming carbinolamine intermediates
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2-diamine: Lacks the chloro and isopropyl groups.
3-Chlorobenzene-1,2-diamine: Lacks the isopropyl group.
N1-Isopropylbenzene-1,2-diamine: Lacks the chloro group
Uniqueness
3-Chloro-N1-isopropylbenzene-1,2-diamine is unique due to the presence of both the chloro and isopropyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C9H13ClN2 |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
3-chloro-1-N-propan-2-ylbenzene-1,2-diamine |
InChI |
InChI=1S/C9H13ClN2/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6,12H,11H2,1-2H3 |
InChI Key |
BUESBVBGQSEDCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C(=CC=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


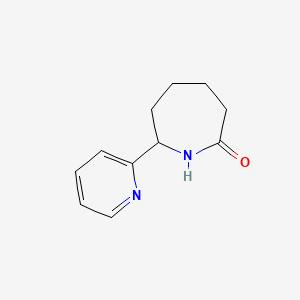

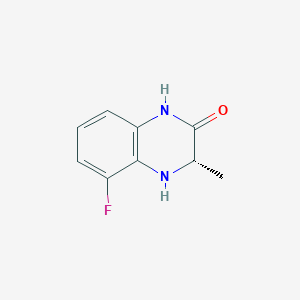
![[2-(3-Methoxyphenyl)ethyl]boronic acid](/img/structure/B11910607.png)
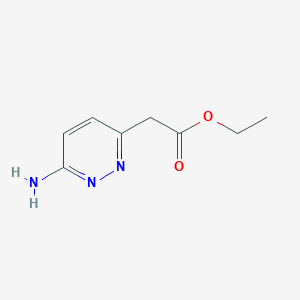
![4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11910620.png)
![(6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11910623.png)
![6-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B11910628.png)
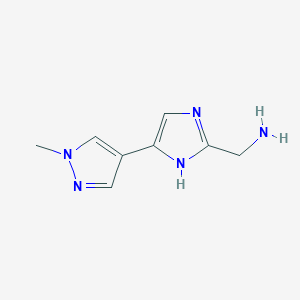
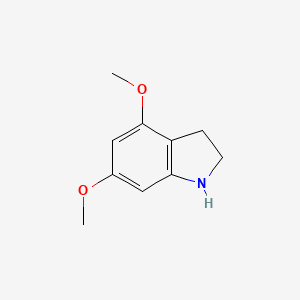

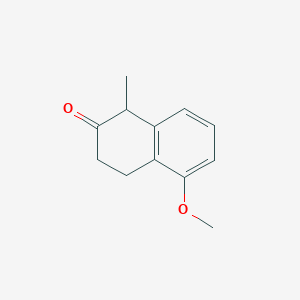
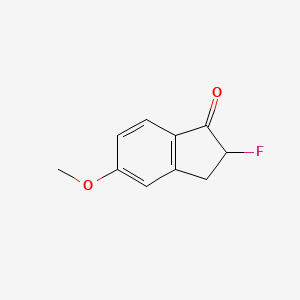
![3H-Imidazo[4,5-b]pyridine acetate](/img/structure/B11910677.png)
